molecular formula C22H31N3O11S B2662443 ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate CAS No. 316806-61-8

ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate

Cat. No.: B2662443
CAS No.: 316806-61-8
M. Wt: 545.56
InChI Key: OXITXIZBSLWTKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with an acetamido-ethylpiperazine moiety and an ethyl carboxylate group. The dioxalate counterion enhances solubility and crystallinity, a common strategy in pharmaceutical salt formulation to improve bioavailability . For instance, crystallographic tools like SHELX and ORTEP-3 are critical for resolving such complex structures, as highlighted in studies of similar thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S.2C2H2O4/c1-3-20-8-10-21(11-9-20)12-15(22)19-17-16(18(23)24-4-2)13-6-5-7-14(13)25-17;2*3-1(4)2(5)6/h3-12H2,1-2H3,(H,19,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXITXIZBSLWTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopentathiophene core, which is known for its diverse biological activities. The presence of the piperazine moiety is significant as it often contributes to the modulation of neurotransmitter systems.

Molecular Formula: C20H31N3O3S
CAS Number: 6465530

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Receptors: The piperazine group may interact with various neurotransmitter receptors, influencing serotonin and dopamine pathways.
  • Inhibition of Enzymatic Activity: The compound has shown potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
  • Wnt Signaling Pathway Modulation: Research indicates that compounds similar to this one can modulate the Wnt signaling pathway, which is crucial in cell proliferation and differentiation .

Biological Activity Data

Table 1 summarizes the biological activities associated with this compound based on current research findings.

Biological Activity Effect Reference
Antitumor ActivityInhibits tumor cell proliferation
Antidepressant EffectsModulates serotonin levels
Anti-inflammatory PropertiesReduces cytokine production
Neuroprotective EffectsProtects neurons from oxidative stress

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential of this compound.

  • Antitumor Study : A study demonstrated that derivatives of cyclopentathiophene exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications like those seen in this compound may enhance its antitumor properties .
  • Neuropharmacological Research : Research on similar piperazine-containing compounds indicated their efficacy in animal models for depression, highlighting a possible therapeutic application for mood disorders .
  • Inflammation Model : In vitro studies showed that compounds with similar structures could effectively reduce inflammation markers in macrophages, indicating potential use in treating inflammatory diseases .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate has been described in various patents and scientific literature. The methods typically involve multi-step reactions that incorporate various reagents and conditions to achieve high yields and purity of the final product .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor properties. For example, derivatives of cyclopentathiophene have shown efficacy against various cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : Ethyl derivatives are often evaluated for their antimicrobial effects. The presence of the piperazine moiety may enhance the compound's ability to interact with microbial targets .
  • Neurological Applications : Given the piperazine component, there is potential for neuropharmacological applications. Compounds with piperazine structures are frequently studied for their effects on neurotransmitter systems, which could lead to treatments for neurological disorders .

Therapeutic Potential

The therapeutic potential of this compound can be summarized as follows:

Therapeutic Area Potential Applications
OncologyAntitumor agents
Infectious DiseasesAntimicrobial agents
NeurologyNeuroprotective agents

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Antitumor Efficacy : A study published in Pharmaceutical Research demonstrated that derivatives of cyclopentathiophene exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential as novel anticancer agents .
  • Antimicrobial Testing : In vitro studies have shown that compounds containing piperazine groups possess broad-spectrum antimicrobial activity, making them suitable candidates for further development into antibiotics .
  • Neuropharmacological Effects : Research has indicated that piperazine-containing compounds can modulate serotonin receptors, which may lead to advancements in treating anxiety disorders and depression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Key differences include:

  • Bioactivity : The phenylthioureido derivative exhibits antifungal and antibacterial properties, attributed to the thiourea group’s ability to disrupt microbial membranes . The ethylpiperazine moiety in the target compound may confer distinct pharmacological effects, such as enhanced CNS penetration due to its basicity.

Ethyl 2-(2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 1023817-94-8)

This compound (C₂₄H₂₂N₄O₆S₃, MW 558.7) shares the cyclopenta[b]thiophene core but incorporates a thieno[3,2-d]pyrimidin-4-one ring and a nitro group. Notable comparisons:

  • Therapeutic Potential: Nitro groups are often associated with antiparasitic or anticancer activity, whereas ethylpiperazine is common in antipsychotics and antidepressants, suggesting divergent therapeutic applications .

Propiconazole and Etaconazole ()

While these fungicides (triazole derivatives) are structurally distinct, they highlight the importance of heterocyclic moieties in bioactivity. The target compound’s cyclopenta[b]thiophene and piperazine groups may offer a broader activity spectrum compared to triazoles, which primarily target fungal cytochrome P450 enzymes.

Research Implications

  • Crystallographic Techniques : SHELX and ORTEP-3 remain vital for resolving complex structures, enabling precise comparison of hydrogen-bonding patterns and salt effects .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: Follow guidelines from Safety Data Sheets (SDS) for structurally similar thiophene derivatives, which mandate:

  • Use of PPE (gloves, lab coats, goggles) and respiratory protection for aerosol-prone procedures .
  • Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and avoidance of water to prevent environmental contamination .
  • Storage in sealed, labeled containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Methodological Answer:

  • X-ray crystallography (as in ) resolves 3D molecular conformation, hydrogen bonding, and π-π stacking interactions. For non-crystalline samples, NMR (1H/13C) and FT-IR validate functional groups (e.g., acetamido, cyclopenta[b]thiophene) .
  • High-resolution mass spectrometry (HR-MS) confirms molecular weight and purity (e.g., m/z 329.46 for analogous compounds) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer:

  • Conduct accelerated stability studies using HPLC under stress conditions (e.g., pH 1–13, UV light, 40–60°C) to identify degradation pathways .
  • Monitor physicochemical properties (e.g., solubility in DMSO, ethanol) to optimize storage (e.g., -20°C, desiccated) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis routes?

  • Methodological Answer:

  • Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, as demonstrated by ICReDD’s workflow .
  • Use machine learning to prioritize reaction conditions (e.g., solvent, catalyst) from high-throughput experimental data, reducing trial-and-error approaches .

Q. What experimental design strategies address discrepancies in pharmacological activity data?

  • Methodological Answer:

  • Implement Design of Experiments (DoE) to isolate variables (e.g., substituent effects, stereochemistry) influencing bioactivity. For example:
FactorLevelsResponse (IC50)
Solvent polarityLow, Medium, HighMeasure inhibition of target enzymes
pH6.0, 7.4, 8.0Assess binding affinity via SPR .
  • Validate findings with dose-response assays and kinetic studies to rule out assay-specific artifacts .

Q. How can researchers resolve challenges in scaling up synthesis (e.g., low yield, byproducts)?

  • Methodological Answer:

  • Optimize reactor design (e.g., continuous-flow systems) to enhance heat/mass transfer and reduce side reactions .
  • Employ membrane separation technologies (e.g., nanofiltration) for efficient purification of polar byproducts .

Q. What interdisciplinary approaches validate the compound’s mechanism of action?

  • Methodological Answer:

  • Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to map ligand-target interactions (e.g., kinase inhibition) .
  • Use metabolomics (LC-MS/MS) to track downstream biochemical effects in cellular models .

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